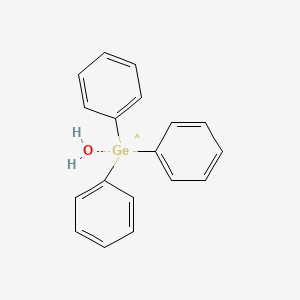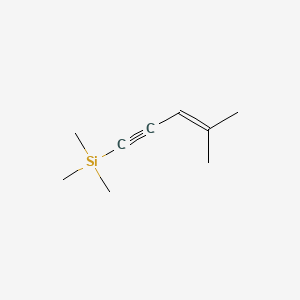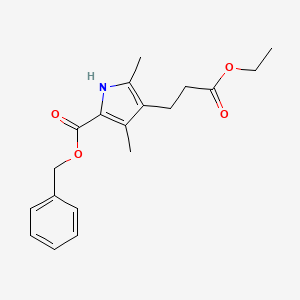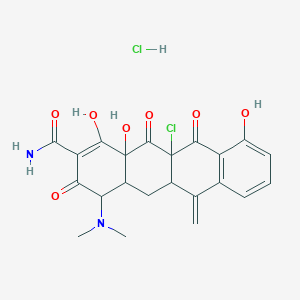
1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro-: is a chemical compound with the molecular formula C13H8N2 and a molecular weight of 192.2160 g/mol . This compound is known for its unique structure, which includes a methano bridge and two cyano groups attached to the naphthalene ring system. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyano groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with biological molecules. For example, its cyano groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. The methano bridge and aromatic ring system also contribute to its reactivity and ability to interact with different molecular targets .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-1,4-methanonaphthalene: This compound has a similar structure but lacks the cyano groups.
1,4-Dihydro-1,4-ethanonaphthalene: Similar to the methano derivative but with an ethano bridge instead of a methano bridge.
Uniqueness: 1,4-Methanonaphthalene-2,6-dicarbonitrile, 1,4-dihydro- is unique due to the presence of both the methano bridge and the cyano groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
71925-30-9 |
|---|---|
Molekularformel |
C13H8N2 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4,9-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-1-2-11-12(3-8)9-4-10(7-15)13(11)5-9/h1-4,9,13H,5H2 |
InChI-Schlüssel |
ASLVPUSXPCDIAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=C(C1C3=C2C=C(C=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)



![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)




![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
